molecular formula C16H14N4O2S B2454414 N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-89-6

N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2454414
CAS No.: 896325-89-6
M. Wt: 326.37
InChI Key: WTNBQTZMYPUPQN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-5-7-12(8-6-11)17-14(21)10-23-15-18-13-4-2-3-9-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNBQTZMYPUPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazin backbone linked to a sulfanylacetamide moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its biological activity.

Molecular Formula and Weight

  • Molecular Formula: C13H12N4O2S
  • Molecular Weight: 288.33 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BK. pneumoniae16 µg/mL

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.

Neuroprotective Effects

The neurotoxic effects of certain analogs of related compounds have been documented, particularly their interaction with monoamine oxidase (MAO) enzymes. For example, some derivatives were found to be good substrates for MAO-B, leading to neurotoxicity in models such as mice. This raises questions about the neuroprotective potential of this compound and its analogs:

  • Mechanism: Compounds that inhibit MAO-B may reduce oxidative stress in dopaminergic neurons.

Cytotoxicity and Cancer Research

In cancer research contexts, compounds with similar structures have been screened for cytotoxic activity against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.5

These results indicate that this compound may possess significant anticancer properties worth further investigation.

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like urease and cholinesterases.
  • Oxidative Stress Modulation : By interacting with oxidative pathways through MAO inhibition.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through various signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated several acetamide derivatives for their antimicrobial properties. Among them, compounds structurally related to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Neurotoxicity Assessment

Research has highlighted that only specific analogs of pyridine-based compounds exhibit neurotoxic effects through MAO-B substrate activity. This suggests a need for careful evaluation of this compound concerning neuroprotection .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide suggests that it may interact with biological targets involved in cancer progression.

Case Study Findings:

  • In vitro tests have shown that derivatives of similar compounds exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as OVCAR-8 and NCI-H40 .
  • The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways, which are critical in cancer treatment .

Antifungal Properties

The compound has also been evaluated for antifungal activity. The presence of a pyrido-triazine moiety in its structure is believed to enhance its efficacy against fungal pathogens.

Research Insights:

  • A study on pyridine-sulfonamide derivatives indicated that compounds with similar structures could effectively inhibit strains of Candida, with minimum inhibitory concentrations (MICs) showing promising results .
  • The potential for this compound to act against resistant fungal strains positions it as a candidate for further exploration in antifungal therapies .

Enzyme Inhibition

Another notable application of this compound is its ability to inhibit enzymes associated with various diseases.

Enzyme Inhibition Studies:

  • The compound has been investigated for its inhibitory effects on carbonic anhydrase isozymes and other enzymes relevant to metabolic disorders. This suggests its potential utility in treating conditions like diabetes and hypertension .
  • Molecular docking studies have indicated that the compound could serve as a lead for developing new inhibitors targeting specific enzymes involved in inflammatory responses .

Summary Table of Applications

Application Description Findings
Anticancer Activity Inhibition of cancer cell growthPGIs up to 86.61% against various cancer cell lines
Antifungal Properties Effectiveness against fungal infectionsMIC values ≤ 25 µg/mL against Candida species
Enzyme Inhibition Potential inhibitors for carbonic anhydrase and other enzymesPromising results in enzyme inhibition studies

Q & A

Q. How do substituent variations on the pyrido-triazinone core affect photophysical properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare absorbance maxima (e.g., 320 nm for methylphenyl vs. 340 nm for trifluoromethyl derivatives).
  • Fluorescence Quenching : Study solvent polarity effects on emission spectra (e.g., acetonitrile vs. toluene).
  • TD-DFT Calculations : Correlate experimental spectra with computed electronic transitions .

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